molecular formula C13H9FN2O B14594833 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 60772-63-6

2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B14594833
CAS No.: 60772-63-6
M. Wt: 228.22 g/mol
InChI Key: KOMDBOKGKXGLPA-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a chemical compound that belongs to the class of oxazolo[4,5-b]pyridines. . The presence of both fluorine and methyl groups in the phenyl ring enhances its chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 3-fluoro-2-methylphenylamine with appropriate reagents to form the oxazolo[4,5-b]pyridine ring system. One common method involves the cyclization of the amine with a suitable carboxylic acid derivative under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reaction.

Chemical Reactions Analysis

2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the death of bacterial cells . The presence of the fluorine atom enhances its binding affinity to the target enzymes, making it a potent antimicrobial agent.

Comparison with Similar Compounds

2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine can be compared with other oxazolo[4,5-b]pyridine derivatives, such as:

Properties

CAS No.

60772-63-6

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C13H9FN2O/c1-8-9(4-2-5-10(8)14)13-16-12-11(17-13)6-3-7-15-12/h2-7H,1H3

InChI Key

KOMDBOKGKXGLPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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